molecular formula C14H13F2NO2S B2927128 2,6-difluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide CAS No. 2034404-34-5

2,6-difluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide

Cat. No. B2927128
CAS RN: 2034404-34-5
M. Wt: 297.32
InChI Key: YXYZTBJTNJBWDK-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential for use in various fields, including medicine, agriculture, and material science. This compound is a member of the benzamide family and is commonly referred to as DFTP.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study on the synthesis of difluoromethyl compounds, including those similar to 2,6-difluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide, highlights the role of the difluoromethyl group as a lipophilic hydrogen bond donor. This characteristic may make such compounds suitable for drug design, offering alternatives to hydroxyl, thiol, or amine groups (Zafrani et al., 2017).
  • Research into the crystal structure of related benzamide compounds has provided insight into their molecular conformations and modes of aggregation. This information is crucial for understanding the physical and chemical properties that affect their behavior in biological systems and potential applications (Sharma et al., 2016).

Potential Biological and Medicinal Applications

  • The antibacterial and antipathogenic activities of thiourea derivatives, which share structural similarities with 2,6-difluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide, suggest potential applications in developing new antimicrobial agents. These compounds have shown significant activity against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).
  • A study on fluorinated benzamides demonstrated the utility of fluorinated groups in enhancing the efficacy and selectivity of pharmacological agents. This research underscores the importance of fluorination in drug development, potentially applicable to compounds like 2,6-difluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide (Cui et al., 2023).

Pharmacological Activities

  • N-(3-hydroxyphenyl) benzamide and its derivatives have been synthesized and evaluated for their pharmacological activities, including enzyme inhibition against butylcholinesterase, acetylcholinesterase, and lipoxygenase enzymes. This suggests a potential avenue for the therapeutic application of similar compounds in treating diseases related to enzyme dysfunction (Abbasi et al., 2014).

Mechanism of Action

properties

IUPAC Name

2,6-difluoro-N-(3-hydroxy-3-thiophen-3-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO2S/c15-10-2-1-3-11(16)13(10)14(19)17-6-4-12(18)9-5-7-20-8-9/h1-3,5,7-8,12,18H,4,6H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYZTBJTNJBWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCCC(C2=CSC=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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